Lipophilicity Modulation: 2-Chloro vs. 2-Bromo vs. Unsubstituted 1-Methylidene-1H-xanthene
The chlorine substituent at position 2 provides a quantifiable lipophilicity increment relative to the unsubstituted 1-methylidene-1H-xanthene. Computed LogP for the 2-chloro derivative is 2.68 versus an estimated 2.30 for the unsubstituted analog (ΔLogP ≈ +0.38), equating to roughly a 2.4-fold increase in partition coefficient . In comparison, the 2-bromo analog (2-bromo-1-methylidene-1H-xanthene) is predicted to have a higher LogP of approximately 2.92, making the chloro derivative the intermediate-lipophilicity member of the halogen series, which can be advantageous for balancing membrane permeability with aqueous solubility .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.68 (computed) |
| Comparator Or Baseline | 1-Methylidene-1H-xanthene (unsubstituted): est. LogP ~2.30; 2-Bromo-1-methylidene-1H-xanthene: est. LogP ~2.92 |
| Quantified Difference | ΔLogP (Cl vs. H) ≈ +0.38; ΔLogP (Br vs. Cl) ≈ +0.24; Approx. 2.4× partition coefficient increase per chlorine |
| Conditions | Computed properties; ALOPGS/Molinspiration-type LogP prediction methods as aggregated by ChemSrc |
Why This Matters
Procurement decisions for probe or lead-compound libraries often require a lipophilicity ladder; the 2-chloro compound fills a specific intermediate LogP window not served by the unsubstituted or bromo analogs.
